Methyl 7-bromo-1-oxoisochroman-3-carboxylate
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Overview
Description
Methyl 7-bromo-1-oxoisochroman-3-carboxylate is a chemical compound with the molecular formula C11H9BrO4 It is a derivative of isochroman, a bicyclic organic compound, and features a bromine atom at the 7th position, a carbonyl group at the 1st position, and a carboxylate ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1-oxoisochroman-3-carboxylate typically involves the bromination of isochroman derivatives followed by esterification. One common method involves the bromination of 1-oxoisochroman-3-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-1-oxoisochroman-3-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: 7-substituted derivatives of isochroman.
Reduction: 7-bromo-1-hydroxyisochroman-3-carboxylate.
Hydrolysis: 7-bromo-1-oxoisochroman-3-carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-1-oxoisochroman-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Material Science:
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-oxoisochroman-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and carbonyl group are key functional groups that interact with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-1-oxoisochroman-3-carboxylate
- Methyl 7-fluoro-1-oxoisochroman-3-carboxylate
- Methyl 7-iodo-1-oxoisochroman-3-carboxylate
Uniqueness
Methyl 7-bromo-1-oxoisochroman-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s interaction with biological targets, making it distinct in its applications.
Properties
IUPAC Name |
methyl 7-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-3,5,9H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSWTUUYUQHRBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=C(C=C2)Br)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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